Chlorobenzene-d5
Overview
Description
Chlorobenzene-d5 is a deuterated derivative of chlorobenzene, where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is often used in various scientific applications due to its unique properties, such as its high isotopic purity and its utility in nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
Chlorobenzene-d5 is a deuterated derivative of chlorobenzene . It is primarily used as an internal standard for the high molecular weight and low volatility compounds in thermal desorption/gas chromatography/mass spectrometry (TD/GC/MS) analysis . The primary targets of this compound are the compounds that are being analyzed in these types of studies .
Mode of Action
The mode of action of this compound is not directly related to a biological process, but rather to its role in analytical chemistry. As an internal standard, it provides a reference point in TD/GC/MS analysis. This allows for more accurate identification and quantification of other compounds present in a sample .
Biochemical Pathways
By serving as an internal standard in TD/GC/MS analysis, it aids in the identification and quantification of various biochemical compounds .
Pharmacokinetics
Its properties, such as its boiling point of 130-1305 °C and density of 1157 g/mL at 25 °C, can affect its behavior and performance in analytical procedures .
Result of Action
The primary result of this compound’s action is the accurate identification and quantification of other compounds in TD/GC/MS analysis. By serving as a reference point, it allows for more precise measurements and thus contributes to the reliability and validity of the analysis .
Action Environment
The efficacy and stability of this compound as an internal standard can be influenced by various environmental factors. For instance, temperature can affect its physical properties, and thus its performance in analytical procedures . Therefore, proper storage and handling conditions are essential to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Chlorobenzene-d5 interacts with various enzymes and proteins. For instance, in Ralstonia sp. JS705, it interacts with the chlorobenzene dioxygenase and the cis-chlorobenzene dihydrodiol dehydrogenase . These interactions transform chlorobenzene to 3-chlorocatechol .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobenzene-d5 can be synthesized through the deuteration of chlorobenzene. One common method involves the use of deuterium oxide (D2O) and a platinum on carbon catalyst. The reaction is typically carried out in an inert atmosphere at elevated temperatures. For example, chlorobenzene can be reacted with deuterium oxide in the presence of 10% platinum on carbon at 90°C for 24 hours. The reaction mixture is then cooled, and the catalyst is removed by filtration. The product is extracted using dichloromethane and purified by rotary evaporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then subjected to rigorous quality control measures to confirm its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Chlorobenzene-d5 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form chlorophenols and other oxidized derivatives.
Reduction Reactions: this compound can be reduced to form benzene-d5 and other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Catalysts like palladium on carbon and reagents such as hydrogen gas are employed.
Major Products
Substitution: Products include deuterated phenols and anilines.
Oxidation: Products include chlorophenols and quinones.
Reduction: Products include benzene-d5 and cyclohexane-d5.
Scientific Research Applications
Chlorobenzene-d5 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: It is used as a solvent and internal standard in NMR spectroscopy due to its high isotopic purity and distinct spectral properties.
Environmental Analysis: It serves as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of environmental pollutants.
Proteomics Research: this compound is used in the study of protein structures and interactions.
Industrial Applications: It is used as a high-boiling solvent in various industrial processes, including the production of deuterated dyes and rubbers
Comparison with Similar Compounds
Similar Compounds
Bromobenzene-d5: Similar to chlorobenzene-d5 but with a bromine atom instead of chlorine.
Toluene-d8: A deuterated derivative of toluene with eight deuterium atoms.
Chloroform-d: A deuterated derivative of chloroform with one deuterium atom.
Uniqueness
This compound is unique due to its specific deuteration pattern and its utility in NMR spectroscopy. Compared to other deuterated compounds, this compound offers distinct advantages in terms of spectral resolution and isotopic purity, making it a preferred choice for various analytical applications .
Properties
IUPAC Name |
1-chloro-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953233 | |
Record name | 1-Chloro(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-55-4 | |
Record name | Chlorobenzene-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(2H5)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(2H5)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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